
1-(2-Fluoro-2-methylpropyl)piperazine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Fluoro-2-methylpropyl)piperazine;dihydrochloride” is an organic compound with a molecular weight of 233.16 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “1-(2-Fluoro-2-methylpropyl)piperazine;dihydrochloride” is1S/C8H17FN2.2ClH/c1-8(2,9)7-11-5-3-10-4-6-11;;/h10H,3-7H2,1-2H3;2*1H . Physical And Chemical Properties Analysis
“1-(2-Fluoro-2-methylpropyl)piperazine;dihydrochloride” is a powder at room temperature . It has a molecular weight of 233.16 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Fe-Catalyzed Synthesis of Flunarizine
Research on the synthesis of flunarizine, a drug related to 1-(2-Fluoro-2-methylpropyl)piperazine; dihydrochloride, highlights its applications in treating migraines, dizziness, and epilepsy. The study details the process of synthesizing flunarizine using iron-catalyzed methods (Shakhmaev, Sunagatullina, & Zorin, 2016).
Synthesis of GBR-12909
This research discusses the scale-up synthesis of GBR-12909, a dopamine uptake inhibitor, emphasizing its production in large quantities for potential therapeutic use (Ironside et al., 2002).
Pharmacological Research
Potential Atypical Antipsychotics
A study investigated compound 1, an intermediate related to 1-(2-Fluoro-2-methylpropyl)piperazine, for its potential as an atypical antipsychotic. The research focused on optimizing its structure for enhanced potency and bioavailability (Bolós et al., 1996).
Neuroleptic-like Activity
Research on a series of benzazepine compounds related to 1-(2-Fluoro-2-methylpropyl)piperazine indicated potential neuroleptic-like activity, suggesting applications in central nervous system disorders (Hino et al., 1988).
Chemical Analysis and Stability
Analysis and Stability Studies
A study developed an HPLC assay method for 1-[4-(4-fluorophenyl)-piperazine-1-yl]-3-(2-oxopyrrolidin-1-yl)-propane hydrochloride, a compound related to 1-(2-Fluoro-2-methylpropyl)piperazine. This method is crucial for quality control and stability studies of new CVS disorder agents (Dwivedi et al., 2003).
Antitumor Activity of Schiff Bases
A study on novel 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group demonstrated significant antitumor activity. This research highlights the potential of these compounds in cancer treatment (Ding et al., 2016).
Photochemistry in Aqueous Solutions
Research on the photochemical behavior of ciprofloxacin, a fluoroquinolone antibiotic structurally related to 1-(2-Fluoro-2-methylpropyl)piperazine, explored its transformation in water. This study provides insights into the environmental fate of such compounds (Mella, Fasani, & Albini, 2001).
Environmental and Analytical Chemistry
Oxidation by Chlorine Dioxide
A study on the oxidation of fluoroquinolones, structurally related to 1-(2-Fluoro-2-methylpropyl)piperazine, by chlorine dioxide offers valuable insights into the chemical behavior of such compounds in water treatment processes (Wang, He, & Huang, 2010).
DNA-Drug Interaction Measurements
Research using surface plasmon resonance to study the interactions between drugs and DNA could have implications for understanding how compounds like 1-(2-Fluoro-2-methylpropyl)piperazine interact with biological molecules (Bischoff et al., 1998).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2-fluoro-2-methylpropyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FN2.2ClH/c1-8(2,9)7-11-5-3-10-4-6-11;;/h10H,3-7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHFASNERHSZLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCNCC1)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

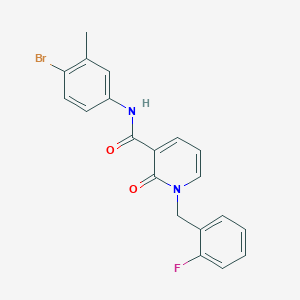
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2714548.png)
![7-Hydroxy-7-methylfuro[3,4-b]pyridin-5-one](/img/structure/B2714549.png)
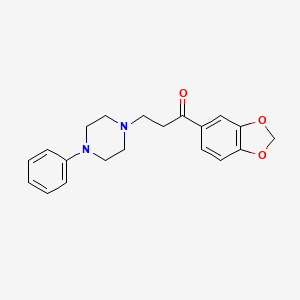
![Benzyl (2-(([2,3'-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2714554.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2714556.png)
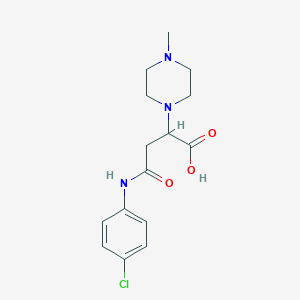
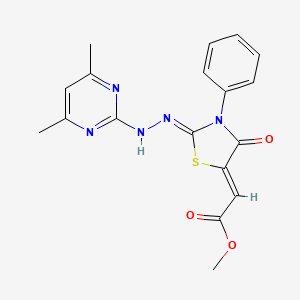
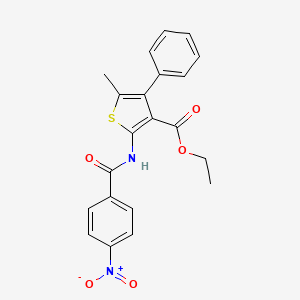
![N-(2,3-dihydro-1H-inden-1-yl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2714560.png)
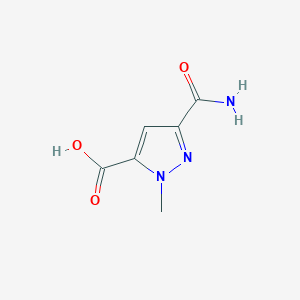
![1-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2714565.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide](/img/structure/B2714566.png)